molecular formula C29H42O5 B1496305 Siraitic acid B

Siraitic acid B

Cat. No.: B1496305
M. Wt: 470.6 g/mol
InChI Key: MCUZNXISZNDGTB-HQNZZVEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siraitic acid B is a useful research compound. Its molecular formula is C29H42O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Siraitic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also modulates the expression of genes involved in cell survival, proliferation, and apoptosis, such as Bcl-2, Bax, and caspases . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators. It also modulates the activity of transcription factors like NF-κB and MAPKs, leading to altered gene expression and reduced inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained anti-cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity. At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism. For example, this compound has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), leading to reduced lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it may be directed to the nucleus, where it modulates gene expression and cell signaling pathways .

Properties

IUPAC Name

(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZNXISZNDGTB-HQNZZVEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of siraitic acid B, and how was it determined?

A1: this compound is a 29-nor-cucurbitane triterpenoid aglycone. Its structure was determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were employed to identify the types and connections of atoms in the molecule. []
  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique provided the molecular formula of this compound. []
  • Chemical derivatization and degradation: Acid hydrolysis was used to cleave the glycosidic bonds in the parent compound, yielding this compound, which was further analyzed. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.